molecular formula C3H3ClN2S B2953366 4-(Chloromethyl)-1,2,3-thiadiazole CAS No. 147123-30-6

4-(Chloromethyl)-1,2,3-thiadiazole

Cat. No. B2953366
CAS RN: 147123-30-6
M. Wt: 134.58
InChI Key: VZFVKQUUOJAIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-1,2,3-thiadiazole (CMT) is an important organic compound that has been extensively studied in the fields of synthetic chemistry and medicinal chemistry. CMT has been found to have a wide range of applications in the laboratory, from organic synthesis to drug discovery.

Scientific Research Applications

Corrosion Inhibition

The compounds including 1,3,4-thiadiazoles, a category related to 4-(Chloromethyl)-1,2,3-thiadiazole, have been studied for their potential as corrosion inhibitors. In one study, new 2,5-disubstituted 1,3,4-thiadiazoles were investigated for their ability to inhibit corrosion of mild steel in an acidic solution. The study found that some of these compounds exhibit good inhibition properties, suggesting their potential use in corrosion prevention in industrial applications (Bentiss et al., 2007).

Synthesis and Structural Diversity

1,2,3-Thiadiazoles, which are chemically related to 4-(Chloromethyl)-1,2,3-thiadiazole, are significant in medicinal and natural product chemistry due to their wide applications. A study disclosed a tandem reaction for synthesizing structurally diverse 1,2,3-thiadiazoles. This method, characterized by mild and sulfur-free reaction conditions, broadens the scope for creating novel compounds with varied structures and potential applications (Zhang et al., 2022).

Biological and Pharmacological Activities

1,3,4-Thiadiazole-based compounds, closely related to 4-(Chloromethyl)-1,2,3-thiadiazole, have a wide range of biological activities. These include anticancer properties, acting as diuretics, antibacterial, antifungal, antitubercular, and leishmanicidal agents. Additionally, they have shown effects on the central nervous system, such as anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects. Their molecular targets include various enzymes, making them significant in medicinal chemistry (Matysiak, 2015).

Agricultural Applications

1,3,4-Thiadiazoles, including derivatives of 4-(Chloromethyl)-1,2,3-thiadiazole, are being explored for their potential in agriculture. One study synthesized 1,3,4-thiadiazole xylofuranose derivatives and found that some compounds exhibited potent fungicidal activities, surpassing the efficacy of commercial fungicides. This indicates their potential as effective agrochemicals for protecting crops against fungal diseases (Zong et al., 2017).

Antimicrobial Agents

The 1,3,4-thiadiazole structure, related to 4-(Chloromethyl)-1,2,3-thiadiazole, is being investigated for its antimicrobial properties. Research has shown that 2-amino-1,3,4-thiadiazoles can act as scaffolds for developing promising antimicrobial agents, highlighting their potential in addressing bacterial and fungal infections (Serban et al., 2018).

properties

IUPAC Name

4-(chloromethyl)thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S/c4-1-3-2-7-6-5-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFVKQUUOJAIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1,2,3-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.